Bienvenue dans la boutique en ligne BenchChem!

16beta-Estradiol

Estrogen pharmacology Uterotrophic assay Mitogenicity

16beta-Estradiol (CAS 1225-58-7) is a steroidal estrogen analog with the systematic name (16β)-estra-1,3,5(10)-triene-3,16-diol. Unlike the predominant endogenous estrogen 17β-estradiol, this compound bears a hydroxyl group at the C16β position rather than C17β, yielding a molecular formula of C₁₈H₂₄O₂ and a molecular weight of 272.38 g/mol.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 1225-58-7
Cat. No. B072058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16beta-Estradiol
CAS1225-58-7
Synonyms16alpha-estradiol
16beta-estradiol
estradiol-16
estradiol-16, (16beta)-isomer
estradiol-16alpha
estradiol-16beta
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15+,16+,17-,18+/m0/s1
InChIKeyDVMAUGGKVWJBDV-IREHDKGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16beta-Estradiol (CAS 1225-58-7) – Structural Identity, Estrogen Receptor Pharmacology, and Differentiation Basis for Research Procurement


16beta-Estradiol (CAS 1225-58-7) is a steroidal estrogen analog with the systematic name (16β)-estra-1,3,5(10)-triene-3,16-diol . Unlike the predominant endogenous estrogen 17β-estradiol, this compound bears a hydroxyl group at the C16β position rather than C17β, yielding a molecular formula of C₁₈H₂₄O₂ and a molecular weight of 272.38 g/mol . It is classified as a 3-hydroxy steroid and a 16β-hydroxy steroid within the estrane family [1]. In pharmacological terms, 16β-estradiol functions as an estrogen receptor (ER) agonist, engaging both ERα and ERβ subtypes, but its distinct D-ring stereochemistry confers a differentiated receptor affinity profile, mitogenic potency, and metabolic fate relative to 17β-estradiol and the 16α-epimer [2][3].

Why 16beta-Estradiol Cannot Be Substituted by 17β-Estradiol, 16α-Estradiol, or Estriol in Targeted Research Applications


Although 16β-estradiol belongs to the broader estrogen class, its substitution at the C16β position produces a D-ring geometry that is pharmacologically distinct from 17β-estradiol (C17β-OH), 16α-estradiol (C16α-OH), and estriol (C16α,17β-di-OH) [1]. This single stereochemical variation alters receptor binding affinity: a hydroxyl at the 16β-position measurably decreases binding to the estradiol receptor compared to the optimal 3,17β-diol configuration [2]. Simultaneously, the 16β configuration preserves full mitogenic potency equivalent to 17β-estradiol in uterotrophic assays, whereas the 16α-epimer is significantly weaker [1]. Furthermore, D-ring metabolites bearing the 16β-hydroxy motif exhibit preferential binding to ERβ over ERα—a selectivity reversal not observed with 17β-estradiol, which binds both subtypes with near-equal affinity [3]. These three axes of differentiation—receptor affinity, mitogenic potency, and subtype selectivity—mean that 16β-estradiol cannot be treated as interchangeable with its analogs in experimental settings where stereochemistry drives biological outcome.

Quantitative Differentiation Evidence for 16beta-Estradiol (CAS 1225-58-7) Against Closest Analogs


Mitogenic Potency Equivalence to 17β-Estradiol in Rat Uterine DNA Synthesis Assay

In a systematic comparison of steroidal estrogen mitogenic activities, 16β-estradiol (16β-E2) exhibited mitogenic potency statistically indistinguishable from 17β-estradiol (17β-E2), both occupying the highest tier of activity. This places 16β-E2 well above 16α-estradiol, 17α-estradiol, estriol (E3), and 16-epiestriol (16-EpiE3) [1]. The rank order reported was: 16α-E2 < 17α-E2 = E3 = 16-EpiE3 < 16β-E2 = 17β-E2.

Estrogen pharmacology Uterotrophic assay Mitogenicity DNA synthesis

Reduced Estradiol Receptor Binding Affinity Conferred by the 16β-Hydroxyl Group Versus 17β-OH

Poortman et al. (1977) demonstrated that the presence of a hydroxyl group at the 16β-position decreases binding affinity for the estradiol receptor in both human myometrial and mammary cancer tissue, relative to the optimal 3,17β-diol configuration [1]. The study established that the highest affinity requires two hydroxyl groups at C-3 and C-17 in the β-configuration; deviation from this—including a 16β-OH substitution—reduces receptor binding. This provides a direct, quantitative context for receptor-level differentiation between 16β-estradiol and 17β-estradiol.

Estrogen receptor binding RBA Structure-activity relationship Steroid stereochemistry

ERβ-Preferential Binding of 16β-Modified D-Ring Estrogen Metabolites — Class-Level Basis for Subtype Selectivity

In a comprehensive QSAR study of 74 natural and synthetic estrogens for human ERα and ERβ, Zhu et al. (2006) established that several D-ring estrogen metabolites bearing the 16β-hydroxy configuration (including 16β-hydroxyestradiol-17α) exhibit distinct preferential binding affinity for ERβ over ERα, with differences reaching up to 18-fold [1]. This stands in marked contrast to 17β-estradiol, which binds ERα and ERβ with nearly identical, highest-level affinity. The study further noted that 16α-hydroxyestradiol (estriol) and other D-ring metabolites are quantitatively predominant endogenous estrogens during pregnancy and preferentially activate ERβ signaling, while estrone and 2-hydroxyestrone (predominant in nonpregnant women) favor ERα [1].

ERβ selectivity Estrogen receptor subtypes D-ring metabolites QSAR

16β-Estradiol as a Privileged Scaffold for ERβ-Selective Ligand Design — Patent-Backed Differentiation

U.S. Patent Application 20240294566 explicitly identifies synthetic 16β-estradiols as selective estrogen receptor β (ERβ) agonists, claiming that these compounds are effective for topical administration with substantially reduced systemic delivery and side effects compared to non-selective estrogens [1]. The patent discloses that the 16β configuration is critical for ERβ selectivity, with disclosed ERβ/ERα affinity ratios of at least about 2, and in embodiments reaching ≥100- to ≥1000-fold [1]. The parent compound 16β-estradiol (wherein the 16-substituent R = H) serves as the foundational scaffold from which ester and ether derivatives are elaborated. The patent further specifies that enantiomeric purity at the 16β position is essential, with compositions required to be substantially free of 16α enantiomers [1].

ERβ-selective agonist Patent Topical estrogen 16β-estradiol derivatives

Distinct Metabolic Fate — 16β-Hydroxylation as a Branch Point in Estrogen Metabolism

The 16β-hydroxylation pathway represents a metabolically distinct branch of estrogen catabolism. While CYP1A2 and CYP3A4 are the major hepatic enzymes responsible for 2-/4-hydroxylation and 16α-hydroxylation of estradiol and estrone [1], 16α-hydroxyestrone can be further converted to 16β-hydroxyestrone by 16-hydroxysteroid epimerase [2]. The resulting 16β-hydroxy metabolites—including 16β-estradiol—are chemically reactive species with distinct carcinogenic potential intermediate between the highly carcinogenic 4-OH catechol estrogens and the relatively benign 2-OH pathway [3]. This metabolic branching has implications for breast cancer risk assessment, as different estrogen metabolite profiles correlate with differential cancer susceptibility.

Estrogen metabolism CYP450 16β-hydroxylation Breast cancer risk

Procurement-Relevant Application Scenarios for 16beta-Estradiol (CAS 1225-58-7)


ERβ-Selective Agonist Lead Optimization and Medicinal Chemistry Programs

Drug discovery teams pursuing tissue-selective ERβ agonists for indications such as menopausal symptoms, osteoporosis, or dermatological conditions can employ 16β-estradiol as a stereochemically defined starting scaffold. The U.S. patent literature establishes that 16β-substituted estradiols achieve ERβ/ERα selectivity ratios of ≥100-fold, with topical formulations enabling local estrogenic effects while minimizing systemic exposure [1]. Procurement of high-purity 16β-estradiol (≥95% by HPLC, with enantiomeric purity verified by NMR to exclude 16α-epimer contamination) is essential for structure-activity relationship studies where stereochemical fidelity at C16 directly determines receptor subtype selectivity [1].

Estrogen Metabolite Pathway Profiling and Breast Cancer Risk Biomarker Research

Epidemiological and toxicological studies quantifying estrogen metabolite profiles in biological matrices require authentic 16β-estradiol as a certified analytical reference standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods capable of simultaneously resolving 15 urinary estrogen metabolites—including 16-epiestriol and 16-ketoestradiol—depend on 16β-estradiol for retention time calibration and mass spectral library confirmation [2]. Its distinct chromatographic behavior relative to 16α-epimers makes it indispensable for accurate pathway-specific quantification in studies correlating 16β-hydroxylation activity with breast cancer risk [3].

Full-Potency Estrogenic Positive Control in Uterotrophic and Reproductive Toxicology Assays

For in vivo uterotrophic assays conducted under OECD Test Guideline 440 or comparable protocols, 16β-estradiol offers a potent estrogenic positive control whose mitogenic activity is statistically equivalent to 17β-estradiol in stimulating uterine DNA synthesis, DNA polymerase α activity, and uterine wet weight increase [4]. This equivalence is valuable when experimental design requires a reference estrogen that is structurally distinct from 17β-estradiol—for instance, to differentiate compound-specific effects from generalized estrogen receptor agonism—or when a comparator with reduced receptor binding affinity but preserved full in vivo efficacy is mechanistically informative [5].

Stereochemical Probe for Estrogen Receptor Structure-Function Studies

Structural biologists and molecular modelers investigating the ligand-binding domains of ERα and ERβ can use 16β-estradiol as a stereochemical probe to dissect the contribution of D-ring geometry to receptor activation. The Poortman et al. (1977) demonstration that 16β-OH substitution decreases receptor affinity provides a quantitative framework for computational docking studies [5], while the Stack et al. (1989) finding of preserved full mitogenic potency despite reduced binding suggests ligand-specific differences in binding-to-efficacy coupling [4]. These divergent pharmacological properties make 16β-estradiol uniquely suited as a tool compound for studies of biased estrogen receptor signaling.

Quote Request

Request a Quote for 16beta-Estradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.